(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4S/c1-25-9-8-20-14-7-6-11(21(23)24)10-15(14)26-17(20)19-16(22)12-4-2-3-5-13(12)18/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNGRYTVRJMGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-bromo-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The starting materials often include 2-bromoaniline, 2-methoxyethylamine, and 6-nitrobenzo[d]thiazole. The synthetic route may involve the following steps:
Formation of Benzothiazole Core: The initial step involves the cyclization of 2-bromoaniline with a suitable sulfur source to form the benzothiazole core.
Nitration: The benzothiazole core is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the desired position.
Substitution Reaction: The nitrobenzothiazole is then reacted with 2-methoxyethylamine to introduce the 2-methoxyethyl group.
Formation of Benzamide: Finally, the compound is reacted with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of benzothiazole derivatives, including (Z)-2-bromo-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested for their antiproliferative activity, showing promising results in inhibiting cell growth .
Antimicrobial Properties
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Case Studies
Several case studies have documented the effectiveness of benzothiazole derivatives in clinical settings:
- Cancer Treatment : A study reported that a related benzothiazole compound significantly reduced tumor size in xenograft models, indicating its potential as a therapeutic agent in oncology .
- Infection Control : Another investigation demonstrated that compounds with similar structures showed activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential use in combating antibiotic-resistant infections .
Mechanism of Action
The mechanism of action of (Z)-2-bromo-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The nitro group and the benzothiazole core are crucial for its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
Table 1: Substituent Comparison
- Nitro vs. Methylsulfonyl : The nitro group (target) is a stronger electron-withdrawing group (EWG) than methylsulfonyl (), leading to higher electrophilicity at the benzothiazole ring. However, methylsulfonyl may enhance metabolic stability in drug design .
- Methoxyethyl vs. Ethoxyethyl : The 2-methoxyethyl group (target) offers better solubility in polar solvents compared to the 2-ethoxyethyl analog due to reduced hydrophobicity .
Solubility and Pharmacokinetic Considerations
- The 2-methoxyethyl group in the target compound enhances aqueous solubility compared to ethyl () or ethoxyethyl () substituents.
Biological Activity
(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a brominated benzo[d]thiazole moiety, a methoxyethyl group, and an amide structure, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula: C16H16BrN3O3S
- Molecular Weight: 404.28 g/mol
Structural Features
- Brominated Benzo[d]thiazole: This core structure is known for its diverse biological activities, including anticancer and antibacterial effects.
- Methoxyethyl Group: This substituent may enhance solubility and bioavailability.
- Amide Linkage: The presence of the amide bond is crucial for biological activity, often influencing the interaction with biological targets.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human cancer cell lines such as MCF-7 and HCT116 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT116 | 5.3 |
| This compound | TBD | TBD |
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Benzothiazole derivatives are known to inhibit bacterial growth by targeting essential bacterial enzymes such as DNA gyrase and dihydroorotase . Preliminary data suggest that this compound could possess similar properties, making it a candidate for further investigations as an antibacterial agent.
Table 2: Antibacterial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound C | E. coli | 16 |
| Compound D | S. aureus | 8 |
| This compound | TBD | TBD |
The mechanism of action for this compound likely involves interference with critical cellular processes. In cancer cells, it may disrupt DNA replication or protein synthesis, leading to apoptosis. In bacteria, it may inhibit cell wall synthesis or disrupt metabolic pathways essential for growth .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines, revealing that modifications in the side chains significantly influenced their potency. The findings emphasized the importance of structural optimization in developing effective anticancer agents.
- Antibacterial Screening : Another research project focused on synthesizing and testing a series of benzothiazole compounds against multiple bacterial strains. The results highlighted several derivatives with promising antibacterial activity, warranting further exploration into their mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
